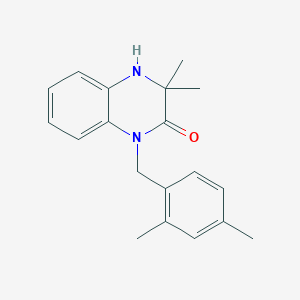

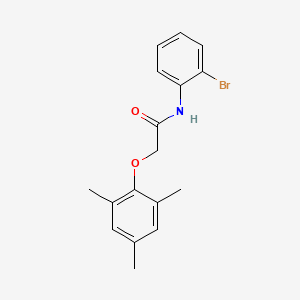

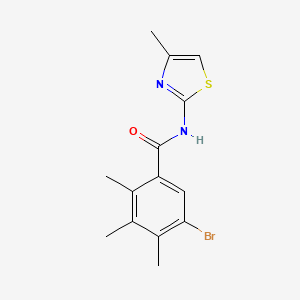

N-(2-chlorobenzyl)-2,3-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar benzamide derivatives often involves acylation reactions, where an amino compound is reacted with an acyl chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF) (Karabulut et al., 2014). For "N-(2-chlorobenzyl)-2,3-dimethoxybenzamide," a similar method could involve the reaction of 2-chlorobenzylamine with 2,3-dimethoxybenzoyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, which reveals details about the molecule's geometry, including bond lengths, angles, and dihedral angles. These structures can exhibit significant influence from intermolecular interactions, such as hydrogen bonding, which affects their molecular conformation and stability (Karabulut et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(2-chlorobenzyl)-2,3-dimethoxybenzamide is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for pathogens such as Mycobacterium tuberculosis . This pathway is absent in humans, making DXPS a promising target for the development of novel anti-infectives .

Mode of Action

N-(2-chlorobenzyl)-2,3-dimethoxybenzamide acts as an inhibitor of DXPS . It has been identified as a potent inhibitor with an IC50 value of 1.0 μM . The compound interacts with DXPS, thereby inhibiting its function and disrupting the MEP pathway .

Biochemical Pathways

The inhibition of DXPS by N-(2-chlorobenzyl)-2,3-dimethoxybenzamide affects the MEP pathway . This pathway is responsible for the synthesis of isopentenyl diphosphate, a universal precursor for the biosynthesis of isoprenoids . Isoprenoids are a diverse class of molecules involved in various biological functions, including cell membrane maintenance, protein modification, and hormone synthesis . Therefore, the inhibition of DXPS can have significant downstream effects on these biological processes .

Pharmacokinetics

Similar compounds have been shown to undergo metabolic transformations in the liver

Result of Action

The inhibition of DXPS by N-(2-chlorobenzyl)-2,3-dimethoxybenzamide results in the disruption of the MEP pathway . This disruption can inhibit the growth of pathogens such as Mycobacterium tuberculosis . Furthermore, it has been shown to protect against α-synuclein toxicity and reverse the α-synuclein-induced pathological phenotype in Parkinson’s disease cortical neurons .

Action Environment

The action of N-(2-chlorobenzyl)-2,3-dimethoxybenzamide can be influenced by various environmental factors. For instance, the compound’s mobility in the environment can affect its distribution and consequently its efficacy Additionally, the stability of N-(2-chlorobenzyl)-2,3-dimethoxybenzamide under different environmental conditions can impact its action

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-20-14-9-5-7-12(15(14)21-2)16(19)18-10-11-6-3-4-8-13(11)17/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQWANVJHFUWBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)

![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)

![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)

![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)